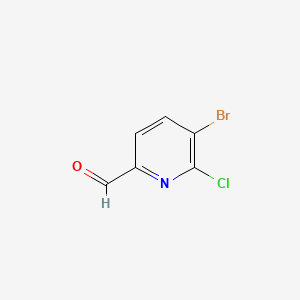

5-Bromo-6-chloropicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQCOACMBKSMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856863 | |

| Record name | 5-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227583-91-6 | |

| Record name | 5-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6-chloropicolinaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-chloropicolinaldehyde

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and safety information for this compound, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 5-bromo-6-chloropyridine-2-carbaldehyde, is a solid organic compound.[1][2] Its core structure is a pyridine ring substituted with a bromine atom, a chlorine atom, and an aldehyde functional group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1227583-91-6 | [2][3] |

| Molecular Formula | C₆H₃BrClNO | [2] |

| Molecular Weight | 220.45 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 277.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.800 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -1.28 ± 0.10 (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature or under inert gas (nitrogen or Argon) at 2-8°C | [1][2] |

Spectral Data

While specific experimental spectra for this compound are not widely published, data for closely related structures provide insight into the expected spectral characteristics. For instance, NMR data is available for the related compound, 5-bromo-6-chloronicotinic acid.[4]

-

¹H NMR: The proton NMR spectrum of a related compound, 5-bromo-6-chloronicotinic acid, shows signals in the aromatic region, specifically at δ 8.53 (d, J = 2.02 Hz, 1H) and 8.85 (d, J = 2.02 Hz, 1H), with an additional signal for the carboxylic acid proton at 13.57 (s, 1H).[4] For this compound, one would expect to see characteristic peaks for the aldehyde proton in addition to the aromatic protons.

-

IR Spectroscopy: Infrared spectroscopy would be expected to show characteristic peaks for the C=O stretch of the aldehyde, as well as peaks corresponding to the C-Br, C-Cl, and C=N bonds within the pyridine ring.

-

Mass Spectrometry: Mass spectrometry is a key technique for confirming the molecular weight of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak.[5]

Experimental Protocols

Synthesis of 5-Bromo-6-chloronicotinic Acid[4]

-

Reactants: 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL) are added to a reaction flask.

-

Reaction: The mixture is heated to reflux and maintained for 3 hours.

-

Work-up: After the reaction is complete, the mixture is slowly poured into ice water and stirred for 2 hours.

-

Extraction: The resulting solid precipitate is collected by filtration, then dissolved in ethyl acetate (300 mL).

-

Drying and Isolation: The organic layer is dried with anhydrous sodium sulfate. The desiccant is filtered off, and the filtrate is concentrated under reduced pressure to yield the final product, 5-bromo-6-chloronicotinic acid, as a pink solid.[4]

This protocol for a related acid provides a potential starting point for developing a synthesis route to the target aldehyde, likely through the reduction of the corresponding acid or a related derivative.

Reactivity and Applications

Halogenated pyridines like this compound are valuable intermediates in organic synthesis. The bromine and chlorine atoms can be displaced or participate in cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various functional groups.[6] The aldehyde group is also reactive and can be used to synthesize a variety of derivatives, including Schiff bases, which have shown antibacterial properties.[7] These characteristics make it a useful building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[8]

Below is a logical diagram illustrating a general synthetic pathway for creating derivatives from a bromo-chloro-substituted pyridine, which is applicable to this compound.

Caption: Synthetic pathways from this compound.

Safety Information

Safety data for this compound indicates that it should be handled with care. The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Measures:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1][9] It is recommended to store under an inert gas at 2-8°C.[1]

-

First Aid: In case of inhalation, move the victim to fresh air.[9] If on skin, wash with plenty of soap and water.[9] If in eyes, rinse cautiously with water for several minutes.[9] If swallowed, rinse mouth.[10] Seek medical attention if you feel unwell or if irritation persists.[9][10]

References

- 1. 6-BroMo-5-chloropicolinaldehyde price,buy 6-BroMo-5-chloropicolinaldehyde - chemicalbook [chemicalbook.com]

- 2. This compound - CAS:1227583-91-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound [summedchem.com]

- 4. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 5-Bromo-6-chloropicolinaldehyde: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloropicolinaldehyde, with CAS number 1227583-91-6, is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group and two distinct halogen atoms (bromo and chloro), makes it a valuable scaffold for the construction of diverse molecular libraries. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its potential applications in medicinal chemistry, particularly in the development of novel therapeutics for oncology. While specific experimental data for this compound is limited in public literature, this document consolidates information from structurally related compounds and general chemical principles to offer a robust technical resource.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine with the molecular formula C₆H₃BrClNO and a molecular weight of 220.45 g/mol .[1] The presence of both bromine and chlorine atoms significantly influences its electronic properties and reactivity. Halogenation is a common strategy in medicinal chemistry to modulate factors such as lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (Predicted or Inferred) | Source/Justification |

| CAS Number | 1227583-91-6 | [1] |

| Molecular Formula | C₆H₃BrClNO | [1] |

| Molecular Weight | 220.45 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | General property of similar organic compounds |

| Purity | Commercially available up to ≥98% | Supplier Information |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | Supplier Recommendations |

Synthesis and Spectroscopic Characterization

Hypothetical Experimental Protocol: Synthesis

Reaction: Oxidation of 5-bromo-6-chloro-2-methylpyridine

-

To a solution of 5-bromo-6-chloro-2-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or acetic acid, add selenium dioxide (1.1 - 1.5 eq).

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove selenium metal byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.2 ppm.- Two aromatic protons on the pyridine ring, likely appearing as doublets in the δ 7.5-8.5 ppm region. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-200 ppm.- Aromatic carbons in the δ 120-155 ppm region. |

| FTIR (cm⁻¹) | - Strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹.- C-H stretch of the aldehyde proton around 2720-2820 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.- C-Br and C-Cl stretching vibrations in the fingerprint region. |

| Mass Spec (EI) | - A complex molecular ion (M⁺) peak cluster due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The M, M+2, and M+4 peaks would have a characteristic ratio.[3] |

Chemical Reactivity and Role as a Synthetic Intermediate

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations. It can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form various substituted amines. Furthermore, it is a key precursor for the formation of imines and hydrazones.

The bromine atom on the pyridine ring serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This dual reactivity makes this compound a powerful building block for generating libraries of complex molecules for high-throughput screening in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-6-chloropicolinaldehyde, a key building block in medicinal chemistry and drug development. This document outlines a multi-step synthesis, commencing from commercially available precursors, and provides detailed experimental protocols for each key transformation. All quantitative data is summarized for clarity, and the logical workflow is visualized using process diagrams.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 5-bromo-6-hydroxynicotinic acid. This pathway involves the initial conversion of the hydroxyl group to a chloro group, followed by the formation of an acyl chloride, and culminating in the selective reduction of the acyl chloride to the target aldehyde.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid

This initial step involves the conversion of the hydroxyl group of 5-bromo-6-hydroxynicotinic acid to a chloro substituent using a chlorinating agent such as phosphorus oxychloride.

Reaction Scheme:

Caption: Chlorination of 5-bromo-6-hydroxynicotinic acid.

Experimental Protocol:

A mixture of 5-bromo-6-hydroxynicotinic acid and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 5-Bromo-6-chloronicotinic acid.

| Parameter | Value |

| Starting Material | 5-bromo-6-hydroxynicotinic acid |

| Reagents | Phosphorus oxychloride (POCl₃) |

| Typical Yield | High |

| Purification | Precipitation and filtration |

Step 2: Synthesis of 5-Bromo-6-chloronicotinoyl chloride

The carboxylic acid functional group of 5-Bromo-6-chloronicotinic acid is converted to a more reactive acyl chloride, which is a key intermediate for the final reduction step.

Reaction Scheme:

Caption: Formation of 5-Bromo-6-chloronicotinoyl chloride.

Experimental Protocol:

To a solution of 5-Bromo-6-chloronicotinic acid in an anhydrous solvent (e.g., dichloromethane or toluene) is added thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is stirred at room temperature or gently heated until the reaction is complete, which can be monitored by the cessation of gas evolution. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 5-Bromo-6-chloronicotinoyl chloride, which is typically used in the subsequent step without further purification.

| Parameter | Value |

| Starting Material | 5-Bromo-6-chloronicotinic acid |

| Reagents | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), catalytic DMF |

| Solvent | Anhydrous Dichloromethane or Toluene |

| Purity | Typically used crude in the next step |

Step 3: Synthesis of this compound

The final step is the selective reduction of the acyl chloride to the corresponding aldehyde. The Rosenmund reduction is a well-established method for this transformation.

Reaction Scheme:

Caption: Rosenmund reduction of 5-Bromo-6-chloronicotinoyl chloride.

Experimental Protocol (Adapted from General Procedures):

The crude 5-Bromo-6-chloronicotinoyl chloride is dissolved in a dry, inert solvent such as toluene or xylene. The Rosenmund catalyst (palladium on barium sulfate, often poisoned with a sulfur-containing compound like thiourea or quinoline-sulfur to prevent over-reduction) is added to the solution. The reaction mixture is then subjected to hydrogenation by bubbling hydrogen gas through the solution at a controlled temperature. The reaction progress is monitored by TLC or by measuring the evolution of hydrogen chloride gas. Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining HCl, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 5-Bromo-6-chloronicotinoyl chloride |

| Reagents | Hydrogen (H₂), Palladium on Barium Sulfate (Pd/BaSO₄), Catalyst poison (e.g., quinoline-sulfur) |

| Solvent | Anhydrous Toluene or Xylene |

| Purification | Column chromatography |

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₃BrClNO | 220.45 | 1227583-91-6 |

Characterization Data (Predicted and from Related Compounds)

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 (d, 1H, Ar-H)

-

δ ~7.8-8.0 (d, 1H, Ar-H)

-

δ ~10.0 (s, 1H, -CHO)

¹³C NMR (100 MHz, CDCl₃):

-

δ ~190-192 (-CHO)

-

δ ~155-157 (C-Cl)

-

δ ~150-152 (C-CHO)

-

δ ~140-142 (Ar-CH)

-

δ ~125-127 (Ar-CH)

-

δ ~120-122 (C-Br)

IR Spectroscopy (KBr, cm⁻¹):

-

~3050-3100 (Ar C-H stretch)

-

~2820, ~2720 (Aldehyde C-H stretch)

-

~1700-1720 (C=O stretch, aldehyde)

-

~1550-1600 (C=C and C=N stretch, pyridine ring)

-

~1000-1100 (C-Cl stretch)

-

~600-700 (C-Br stretch)

Mass Spectrometry (EI):

-

M⁺ peak at m/z ~220/222/224 corresponding to the isotopic pattern of Br and Cl.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to 5-Bromo-6-chloropicolinaldehyde: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloropicolinaldehyde, a halogenated pyridine derivative, is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive aldehyde group, a bromine atom, and a chlorine atom, offers multiple avenues for synthetic elaboration. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and plausible synthetic routes for this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents data from structurally related compounds to offer valuable insights for researchers. Particular emphasis is placed on its potential application as a precursor in the synthesis of kinase inhibitors, a critical class of therapeutic agents.

Molecular Structure and Identification

This compound, also known as 5-bromo-6-chloropyridine-2-carbaldehyde, possesses a pyridine ring functionalized at the 2, 5, and 6 positions. The presence of two different halogen atoms and an aldehyde group makes it a versatile intermediate for various chemical transformations.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-6-chloropyridine-2-carbaldehyde | N/A |

| Synonyms | This compound | [1] |

| CAS Number | 1227583-91-6 | [1][2] |

| Molecular Formula | C₆H₃BrClNO | [1][3] |

| Molecular Weight | 220.45 g/mol | [1][3] |

| Canonical SMILES | C1=C(C(=NC=C1C=O)Cl)Br | N/A |

| InChI Key | N/A | N/A |

Physicochemical Properties

| Property | Predicted Value | Basis of Prediction/Notes |

| Appearance | White to off-white solid | Based on related pyridinecarboxaldehydes. |

| Melting Point | Not available | Likely a solid at room temperature. |

| Boiling Point | Not available | Expected to be relatively high due to polarity and molecular weight. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Based on general solubility of similar organic compounds.[4][5] |

| Storage | Sealed in dry, Room Temperature | Recommended storage condition for chemical stability.[1] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not published, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds. This information is critical for reaction monitoring and structural confirmation.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.2 ppm. - Two aromatic protons on the pyridine ring, appearing as doublets in the δ 7.5-8.5 ppm region. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal in the δ 190-200 ppm range. - Aromatic carbons attached to halogens and nitrogen will appear at distinct chemical shifts in the aromatic region (δ 120-160 ppm). |

| Infrared (IR) Spectroscopy | - Strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹. - C-H stretching of the aromatic ring and aldehyde proton. - C-Cl and C-Br stretching vibrations at lower frequencies. |

| Mass Spectrometry (MS) | - Molecular ion peak (M+) corresponding to the molecular weight (220.45 g/mol ) with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Synthesis Pathway and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be devised based on established organic chemistry methodologies and protocols for structurally related compounds. A potential pathway involves the oxidation of the corresponding alcohol, 5-bromo-6-chloropicolinyl alcohol.

Logical Synthesis Workflow

Caption: A plausible multi-step synthesis pathway for this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on standard organic synthesis techniques for similar transformations and has not been experimentally validated for this specific compound. It is intended for informational purposes and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanol

-

Reaction Setup: To a solution of methyl 5-bromo-6-chloropicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium borohydride (LiBH₄) (2.0 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of water, followed by 1M HCl to neutralize the excess reducing agent.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield (5-bromo-6-chloropyridin-2-yl)methanol.

Step 2: Oxidation to this compound

-

Reaction Setup: To a solution of (5-bromo-6-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.5 eq) at room temperature.

-

Reaction: Stir the reaction mixture for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.

-

Extraction: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridine scaffolds are of significant interest in drug discovery due to their ability to form key interactions with biological targets. The structural motifs present in this compound make it a valuable precursor for the synthesis of kinase inhibitors.

Role in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6] Small molecule kinase inhibitors have emerged as a major class of therapeutics. The pyridine scaffold can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[6][7]

The aldehyde functionality of this compound can be readily transformed into various other functional groups, such as amines via reductive amination, or used in condensation reactions to build more complex heterocyclic systems. The bromo and chloro substituents provide two distinct handles for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.[8]

Signaling Pathway Context

The derivatives of this compound could potentially target various kinase signaling pathways implicated in disease. For instance, inhibitors of the p38 MAP kinase and Spleen Tyrosine Kinase (Syk) pathways, which are involved in inflammatory responses, often feature substituted pyridine cores.[8]

Caption: General workflow for the utilization of this compound in kinase inhibitor synthesis.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. While detailed experimental data for this specific compound is sparse, this guide provides a comprehensive overview of its structure, predicted properties, and potential synthetic routes based on established chemical principles and data from related molecules. Its utility as a precursor for the development of potent and selective kinase inhibitors underscores its importance for the future of drug discovery. Researchers are encouraged to use this guide as a foundation for their synthetic and biological investigations, with the understanding that the hypothetical protocols and predicted data require experimental validation.

References

- 1. This compound - CAS:1227583-91-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound [summedchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 5-Bromo-6-chloropicolinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5-Bromo-6-chloropicolinaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this guide incorporates predicted spectroscopic data to provide a foundational understanding of the compound's structural features.

Chemical Structure and Properties

-

IUPAC Name: 5-Bromo-6-chloropyridine-2-carbaldehyde

-

Molecular Formula: C₆H₃BrClNO

-

Molecular Weight: 220.45 g/mol

-

CAS Number: 1227583-91-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.1 | Doublet | 1H | Pyridine ring proton (H-4) |

| ~7.9 | Doublet | 1H | Pyridine ring proton (H-3) |

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The coupling constants between H-3 and H-4 are expected to be in the range of 8-9 Hz.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~155 | Pyridine ring carbon (C-2) |

| ~150 | Pyridine ring carbon (C-6) |

| ~142 | Pyridine ring carbon (C-4) |

| ~128 | Pyridine ring carbon (C-3) |

| ~120 | Pyridine ring carbon (C-5) |

Note: These are predicted chemical shifts. Actual values may differ.

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch of aldehyde |

| ~1710 | Strong | C=O stretch of aldehyde |

| ~1560, ~1450 | Medium-Strong | C=C and C=N stretching in pyridine ring |

| ~1100 | Medium | C-Cl stretch |

| ~1020 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 219 | ~75% | [M]⁺ (C₆H₃⁷⁹Br³⁵ClNO) |

| 221 | ~100% | [M+2]⁺ (C₆H₃⁸¹Br³⁵ClNO and C₆H₃⁷⁹Br³⁷ClNO) |

| 223 | ~25% | [M+4]⁺ (C₆H₃⁸¹Br³⁷ClNO) |

Note: The molecular ion region will exhibit a complex pattern due to the combination of bromine and chlorine isotopes. The most abundant peak in the molecular ion cluster is expected at m/z 221. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO), bromine, and/or chlorine atoms.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 5-bromo-6-chloropicolinyl alcohol. This precursor can be synthesized from commercially available starting materials.

General Experimental Protocols

Synthesis of this compound (Oxidation Step):

-

To a solution of 5-bromo-6-chloropicolinyl alcohol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Alternatively, prepare a KBr pellet of the sample for analysis.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer, for example, using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

Analyze the resulting spectrum for the molecular ion cluster and characteristic fragmentation patterns.

Workflow for Spectroscopic Characterization

An In-depth Technical Guide to 5-Bromo-6-chloropicolinaldehyde: A Versatile Heterocyclic Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloropicolinaldehyde, also known as 5-bromo-6-chloropyridine-2-carbaldehyde, is a halogenated pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde functionality and two distinct halogen atoms—a bromine and a chlorine—on the pyridine ring, allows for a wide range of selective chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its role in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

Heterocyclic compounds, particularly those containing the pyridine nucleus, are of paramount importance in the pharmaceutical and agrochemical industries. The strategic functionalization of the pyridine ring is a key aspect of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This compound has emerged as a significant intermediate due to its trifunctional nature. The aldehyde group provides a handle for various classical carbonyl reactions, while the bromo and chloro substituents offer orthogonal reactivity in modern cross-coupling reactions. This allows for the sequential and regioselective introduction of diverse molecular fragments, making it an attractive starting material for the synthesis of novel bioactive molecules.

Physicochemical Properties and Spectroscopic Data

While comprehensive experimental spectroscopic data for this compound is not widely published in peer-reviewed literature, typical characterization data for such a compound would be as follows. This data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

| Property | Value |

| CAS Number | 1227583-91-6[1] |

| Molecular Formula | C₆H₃BrClNO |

| Molecular Weight | 220.45 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | Sealed in dry, Room Temperature[1] |

Table 1: Physicochemical Properties of this compound.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ 10.1 (s, 1H, -CHO) | δ 192 (-CHO) |

| δ 8.1 (d, 1H, Ar-H) | δ 155 (C-Cl) |

| δ 7.9 (d, 1H, Ar-H) | δ 152 (C-CHO) |

| δ 142 (Ar-CH) | |

| δ 128 (Ar-CH) | |

| δ 120 (C-Br) |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound. (Note: Predicted chemical shifts are in ppm relative to TMS in a suitable deuterated solvent like CDCl₃. Actual experimental values may vary.)

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A common strategy involves the synthesis of a substituted methylpyridine followed by oxidation to the desired aldehyde.

Synthesis of the Precursor: 5-Bromo-6-chloro-2-methylpyridine

A potential route to the immediate precursor involves the Sandmeyer-type reaction of an aminomethylpyridine or the halogenation of a suitable methylpyridine derivative. A plausible synthetic pathway is outlined below.

Figure 1: Plausible synthetic route to 5-bromo-6-chloro-2-methylpyridine.

Oxidation to this compound

The final step is the selective oxidation of the methyl group of 5-bromo-6-chloro-2-methylpyridine to the aldehyde. Various oxidizing agents can be employed for this transformation.

Figure 2: Synthesis of this compound via oxidation.

Experimental Protocol: Oxidation of (5-Bromo-6-chloropyridin-2-yl)methanol

This protocol is based on standard procedures for the oxidation of benzylic-type alcohols to aldehydes using manganese dioxide.

-

To a stirred solution of (5-bromo-6-chloropyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 20 mL/g of alcohol) at room temperature, add activated manganese dioxide (MnO₂, 10 eq).

-

Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite®. Wash the Celite® pad thoroughly with DCM to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure aldehyde.

Role in Organic Synthesis: Key Reactions and Protocols

This compound is a versatile substrate for a variety of organic transformations, enabling the synthesis of a diverse range of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the pyridine ring allows for selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for the selective functionalization at the 5-position (C-Br) while leaving the 6-position (C-Cl) available for subsequent transformations.

Figure 3: Selective cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a general guideline for the selective coupling at the C-Br bond.

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-6-chloropicolinaldehyde.

| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 70-90 |

| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 60-85 |

Table 3: Representative Conditions for Cross-Coupling Reactions. (Note: Yields are typical ranges and will vary depending on the specific substrates and reaction scale.)

Wittig Reaction

The aldehyde functionality of this compound readily undergoes the Wittig reaction to form alkenes. This reaction is a powerful tool for carbon-carbon double bond formation.

Figure 4: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Olefination (General Procedure)

-

Prepare the phosphonium ylide: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Reductive Amination

The aldehyde can be converted to various amines through reductive amination, a key transformation in the synthesis of many pharmaceutical compounds.

Experimental Protocol: Reductive Amination (General Procedure)

-

To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, add a few drops of acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

-

Stir the reaction at room temperature until completion (typically 12-24 hours).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired amine.

Applications in Drug Discovery and Medicinal Chemistry

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The pyridine core is a common motif in many biologically active molecules, and the ability to selectively functionalize the 5- and 6-positions, as well as the 2-position via the aldehyde, allows for the exploration of a large chemical space. For instance, this scaffold can be used to synthesize novel kinase inhibitors, GPCR modulators, and other potential therapeutic agents.

A potential application is in the synthesis of analogs of Brimonidine, an alpha-2 adrenergic agonist used to treat glaucoma. The core of Brimonidine is a quinoxaline ring system, which can be synthesized from appropriately substituted pyridine or pyrazine precursors.

Figure 5: Potential synthetic pathway towards complex bioactive molecules.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its orthogonal reactivity allows for selective and sequential modifications, providing access to a wide array of complex heterocyclic structures. The detailed protocols and reaction schemes presented in this guide are intended to serve as a practical resource for researchers and scientists in academia and industry, facilitating the use of this valuable intermediate in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative synthetic methodologies and the development of novel bioactive compounds.

References

An In-depth Technical Guide to 5-Bromo-6-chloropicolinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloropicolinaldehyde is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group alongside bromine and chlorine atoms on the pyridine ring, offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of its chemical properties, a detailed, inferred protocol for its synthesis, and a discussion of its potential applications in the development of novel therapeutics. While the specific discovery and historical details of this compound are not extensively documented in scientific literature, its utility lies in its role as a versatile intermediate for creating diverse molecular scaffolds for drug discovery programs.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Registry Number | 1227583-91-6[1] |

| Molecular Formula | C₆H₃BrClNO[1] |

| Molecular Weight | 220.45 g/mol [1] |

| Appearance | White to off-white solid |

| Boiling Point (Predicted) | 277.2 ± 35.0 °C |

| Density (Predicted) | 1.800 ± 0.06 g/cm³ |

| pKa (Predicted) | -1.28 ± 0.10 |

| SMILES | O=Cc1nccc(Cl)c1Br |

Inferred Synthetic Pathway and Experimental Protocols

Overall Synthetic Workflow

Caption: A plausible two-step synthetic workflow for this compound.

Step 1: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanol (Precursor)

The synthesis of the precursor alcohol can be envisioned starting from a suitable commercially available pyridine derivative, such as 2-amino-5-bromopyridine. This would involve a Sandmeyer reaction to introduce the chloro group, followed by the introduction and subsequent reduction of a suitable functional group at the 2-position to yield the primary alcohol.

Note: As this is an inferred pathway, specific yields and reaction conditions would require experimental optimization.

Step 2: Oxidation of (5-Bromo-6-chloropyridin-2-yl)methanol to this compound

This step involves the selective oxidation of the primary alcohol to the corresponding aldehyde. Several mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol (Representative):

Materials:

-

(5-Bromo-6-chloropyridin-2-yl)methanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Standard laboratory glassware for synthesis and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-Bromo-6-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM.

-

Addition of Oxidizing Agent: To the stirred solution, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature. The reaction mixture is typically stirred for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if PCC is used) or the periodinane byproducts (if DMP is used). The silica pad is washed with additional DCM.

-

Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data (Representative for Oxidation Step):

| Parameter | Value |

| Starting Material | (5-Bromo-6-chloropyridin-2-yl)methanol |

| Oxidizing Agent | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Typical Yield | 70-90% (highly dependent on substrate and conditions) |

Applications in Drug Discovery

This compound is not known to be directly involved in any specific signaling pathways. Instead, its significance in drug discovery stems from its utility as a versatile synthetic intermediate. The presence of three distinct reactive sites—the aldehyde, the bromo substituent, and the chloro substituent—allows for a wide range of chemical transformations.

Role as a Synthetic Building Block

The aldehyde functional group is a gateway to numerous chemical transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form a diverse library of substituted aminomethyl-pyridines.

-

Wittig Reaction: Formation of a carbon-carbon double bond by reacting with a phosphonium ylide, enabling the synthesis of various vinyl-pyridine derivatives.

-

Condensation Reactions: Reaction with nucleophiles such as hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functional groups.

The bromine and chlorine atoms on the pyridine ring can be functionalized through various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-pyridines.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

This multi-faceted reactivity allows for the rapid generation of a large number of diverse molecules from a single, readily accessible starting material.

Logical Workflow for Library Synthesis

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-6-chloropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceutical agents.

This document provides detailed application notes and a generalized protocol for the chemoselective Suzuki coupling of 5-Bromo-6-chloropicolinaldehyde. In this substrate, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards palladium-catalyzed cross-coupling, allowing for selective functionalization at the 5-position. The aldehyde group offers a versatile handle for subsequent synthetic transformations.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl- and heteroarylboronic acids. The data is based on established protocols for structurally similar 5-bromo-6-chloro-pyridine derivatives and general principles of Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction setup and purity of reagents.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 95 | 16 | 75-85 |

| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |

| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 10 | 65-75 |

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling reaction. Optimization of the reaction conditions may be necessary for specific boronic acid partners.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-aryl-6-chloropicolinaldehyde.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for the Suzuki Coupling Protocol

Caption: Experimental workflow for the Suzuki coupling of this compound.

Application Notes and Protocols for the Use of 5-Bromo-6-chloropicolinaldehyde in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small-molecule kinase inhibitors is a primary focus of modern drug discovery. Heterocyclic scaffolds, particularly those based on pyridine, are prevalent in many FDA-approved kinase inhibitors. These scaffolds often act as hinge-binders within the ATP-binding pocket of kinases, forming critical hydrogen bonds that contribute to inhibitor potency and selectivity.

5-Bromo-6-chloropicolinaldehyde is a versatile starting material for the synthesis of novel kinase inhibitors. Its pyridine core is substituted with three key functional groups: a reactive aldehyde, a bromine atom, and a chlorine atom. This arrangement offers multiple, orthogonal sites for chemical modification, making it an invaluable building block for constructing complex molecular architectures designed to target the ATP-binding sites of various kinases. The aldehyde allows for the introduction of diverse side chains through reactions like reductive amination, while the bromo and chloro substituents serve as handles for palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the synthesis of a hypothetical kinase inhibitor targeting the p38 MAP kinase signaling pathway, a key cascade in the inflammatory response.

Target Signaling Pathway: p38 MAP Kinase

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines.[1] Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation.[1] Dysregulation of the p38 MAPK pathway is associated with chronic inflammatory diseases, making it an attractive target for therapeutic intervention.[1]

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthetic Strategy

The overall synthetic strategy involves a multi-step process beginning with the functionalization of the aldehyde group of this compound, followed by sequential cross-coupling reactions to introduce substituents at the bromine and chlorine positions. This approach allows for the systematic construction of a diverse library of compounds for screening and optimization.

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a hypothetical p38 MAP kinase inhibitor from this compound.

Protocol 1: Synthesis of Intermediate A via Reductive Amination

This protocol describes the introduction of a side chain via reductive amination of the aldehyde.

Materials:

-

This compound

-

Substituted amine (e.g., 4-fluoroaniline, 1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents)

-

Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in dichloroethane.

-

Add the substituted amine (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure Intermediate A.

Protocol 2: Synthesis of Intermediate B via Suzuki-Miyaura Coupling

This protocol describes the introduction of an aryl group at the 5-bromo position.

Materials:

-

Intermediate A

-

Arylboronic acid (e.g., 4-methylphenylboronic acid, 1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene and water (4:1 solvent mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add Intermediate A (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Purge the vessel with an inert gas.

-

Add the toluene/water (4:1) solvent mixture.

-

Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure Intermediate B.

Protocol 3: Synthesis of the Final Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol details the final amination at the 6-chloro position.

Materials:

-

Intermediate B

-

Substituted amine (e.g., cyclopropylamine, 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents)

-

Xantphos (0.1 equivalents)

-

Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

-

Toluene or dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine Intermediate B (1.0 equivalent), the substituted amine (1.2 equivalents), cesium carbonate (2.0 equivalents), and the solvent.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium precatalyst (Pd₂(dba)₃) and the ligand (Xantphos).

-

Heat the reaction mixture under an inert atmosphere at 100-120 °C until the starting material is consumed (monitor by LC-MS).

-

After cooling, dilute the mixture with ethyl acetate and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Data Presentation

The following table provides a template for presenting inhibitory activity data for a series of hypothetical compounds synthesized using the described methods.

| Compound ID | R1 (from Amine 1) | R2 (from Boronic Acid 1) | R3 (from Amine 2) | p38α IC50 (nM) | Cellular Potency (IC50, µM) |

| HY-001 | 4-fluorophenyl | 4-methylphenyl | cyclopropyl | 15 | 0.8 |

| HY-002 | 4-fluorophenyl | 3-methoxyphenyl | cyclopropyl | 25 | 1.2 |

| HY-003 | 4-fluorophenyl | 4-methylphenyl | isopropyl | 40 | 2.5 |

| HY-004 | 3-chlorophenyl | 4-methylphenyl | cyclopropyl | 32 | 1.9 |

Data is illustrative and for template purposes only.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The presence of three distinct reactive sites allows for the systematic and modular construction of complex molecules. The protocols and strategies outlined in this document provide a foundational framework for researchers in drug discovery to design and synthesize potent and selective inhibitors targeting key signaling pathways, such as the p38 MAP kinase cascade. The ability to readily generate diverse chemical libraries from this starting material facilitates the exploration of structure-activity relationships, ultimately leading to the identification of promising drug candidates.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols are based on general chemical principles and may require optimization for specific substrates and reaction scales.

References

Application Notes and Protocols for Reactions with 5-Bromo-6-chloropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common cross-coupling reactions applicable to 5-Bromo-6-chloropicolinaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols provided are representative methods based on established procedures for structurally similar halo-pyridines. Researchers should consider these as starting points for optimization.

Overview of Reactivity

This compound possesses two distinct halogen atoms, offering opportunities for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1][2] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 6-position.[1][2] This inherent reactivity difference allows for chemoselective coupling at the 5-position while leaving the 6-chloro substituent available for subsequent transformations. Achieving high selectivity often requires careful optimization of the catalyst, ligand, base, and reaction temperature.

Palladium-Catalyzed Cross-Coupling Reactions

A variety of powerful palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound, primarily at the more reactive C-Br bond. These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4][5][6] This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups.[3][5]

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Typically 1-5 mol% loading. |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can be effective for less reactive substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is crucial and often requires screening. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is common.[7] |

| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive coupling partners. |

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[8][9][10][11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Table 2: Typical Reaction Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically 1-5 mol% loading. |

| Copper Co-catalyst | CuI | Typically 2-10 mol% loading. |

| Base | Et₃N, i-Pr₂NH, Diisopropylamine | Often used in excess, and can sometimes serve as the solvent. |

| Solvent | THF, DMF, Toluene | A co-solvent may be used with the amine base. |

| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient. |

Experimental Protocol: Sonogashira Coupling (Representative)

-

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper co-catalyst (e.g., CuI, 0.025 equiv.).

-

Sequentially add the amine base (e.g., diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.).

-

Stir the reaction at room temperature for 3-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[12][13][14][15][16] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Table 3: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example Reagents/Conditions | Notes |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are commonly used. |

| Ligand | XPhos, SPhos, BINAP, dppf | Bulky, electron-rich phosphine ligands are crucial for catalytic activity.[15] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous solvents are necessary. |

| Temperature | 80-110 °C | Reaction temperature depends on the specific substrates and catalyst system. |

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

-

To a dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Add anhydrous toluene and stir for 10 minutes at room temperature.

-

Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).

-

Heat the reaction mixture to 100-110 °C and monitor its progress.

-

After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the crude product by column chromatography.

Other Potential Cross-Coupling Reactions

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other cross-coupling methods could also be applied to this compound.

-

Heck Reaction: Couples the aryl bromide with an alkene.[17][18][19][20]

-

Stille Coupling: Involves the reaction with an organotin compound.[21][22][23][24]

-

Negishi Coupling: Utilizes an organozinc reagent.[25][26][27][28]

Mandatory Visualizations

Caption: General experimental workflow for cross-coupling reactions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

- 16. youtube.com [youtube.com]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stille Coupling [organic-chemistry.org]

- 22. Stille Coupling | NROChemistry [nrochemistry.com]

- 23. Stille reaction - Wikipedia [en.wikipedia.org]

- 24. scribd.com [scribd.com]

- 25. Negishi Coupling | NROChemistry [nrochemistry.com]

- 26. Negishi Coupling [organic-chemistry.org]

- 27. Low-cost transition metal catalysed Negishi coupling: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Purification of 5-Bromo-6-chloropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-Bromo-6-chloropicolinaldehyde, a key building block in pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for the purification of related halogenated pyridine aldehydes and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Introduction

This compound is a reactive aldehyde that often requires rigorous purification to remove impurities stemming from its synthesis. These impurities may include unreacted starting materials, isomeric byproducts, and degradation products.[1] Ensuring high purity is critical for the success of subsequent reactions and for obtaining reliable biological or material property data.[1] This guide covers common purification techniques including recrystallization and column chromatography, as well as methods for assessing purity.

Due to the reactive nature of aldehydes, proper handling and storage are crucial to prevent degradation.[2] Similar to other reactive acyl chlorides and aldehydes, this compound is likely susceptible to hydrolysis and oxidation.[2][3] Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dry place.[3][4]

Purification Techniques

Two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification.